molecular formula C15H21ClN4 B13755768 2-(Benzyl((2-dimethylamino)ethyl)amino)pyrimidine hydrochloride CAS No. 5929-07-7

2-(Benzyl((2-dimethylamino)ethyl)amino)pyrimidine hydrochloride

Cat. No.: B13755768
CAS No.: 5929-07-7
M. Wt: 292.81 g/mol
InChI Key: AMMYIZDPRVOMMG-UHFFFAOYSA-N
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Description

N-benzyl-N’,N’-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine hydrochloride is a chemical compound with a complex structure that includes a benzyl group, a dimethylamino group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’,N’-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, dimethylamine, and pyrimidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or ethanol, and catalysts such as hydrochloric acid or sodium hydroxide to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’,N’-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the compound reacts with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(Benzyl((2-dimethylamino)ethyl)amino)pyrimidine hydrochloride, as inhibitors of mutated forms of the epidermal growth factor receptor (EGFR). These mutations are often implicated in various cancers, such as lung cancer. The compound has shown promise in modulating EGFR activity, potentially leading to new treatment options for patients with resistant mutations like L858R and T790M .

Antiviral Activity

Research into related pyrimidine compounds has demonstrated antiviral properties, particularly against respiratory syncytial virus (RSV). Modifications to the pyrimidine structure can enhance its efficacy against viral infections. This suggests that this compound may also be explored for similar antiviral applications .

Inhibition of Enzymatic Activity

Pyrimidine derivatives have been studied as inhibitors of various enzymes, including human purine nucleoside phosphorylase (PNP), which is relevant in the treatment of T-cell related diseases. The structural characteristics of these compounds can influence their binding affinity and inhibitory potency against target enzymes, making them valuable leads in drug development .

Case Studies and Research Findings

StudyFocusFindings
EGFR ModulationDemonstrated effectiveness against mutant forms associated with cancer; potential for development into therapeutic agents.
Antiviral PropertiesInvestigated anti-RSV activity; showed promise in inhibiting viral replication through structural modifications.
Enzyme InhibitionEvaluated derivatives as PNP inhibitors; identified key structural features influencing activity.

Mechanism of Action

The mechanism of action of N-benzyl-N’,N’-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N,N-dimethylethylenediamine: A structurally similar compound with a simpler structure lacking the pyrimidinyl group.

    N,N-dimethylethylenediamine: Another related compound without the benzyl and pyrimidinyl groups.

Uniqueness

N-benzyl-N’,N’-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine hydrochloride is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

5929-07-7

Molecular Formula

C15H21ClN4

Molecular Weight

292.81 g/mol

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C15H20N4.ClH/c1-18(2)11-12-19(15-16-9-6-10-17-15)13-14-7-4-3-5-8-14;/h3-10H,11-13H2,1-2H3;1H

InChI Key

AMMYIZDPRVOMMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=NC=CC=N2.Cl

Origin of Product

United States

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